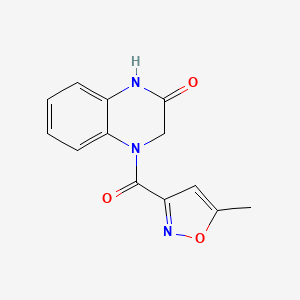

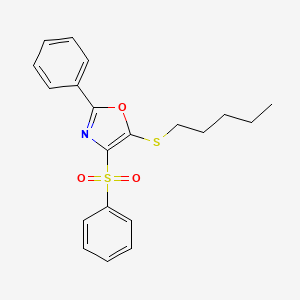

![molecular formula C8H18Cl2N2 B2758017 (1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride CAS No. 2307753-89-3](/img/structure/B2758017.png)

(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride” is a compound with a unique structure and properties, making it an ideal candidate for various applications, including catalysis, organic synthesis, and drug development. It has a molecular weight of 213.15 .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H16N2.2ClH/c1-10-5-4-7-2-3-8(6-10)9-7;;/h7-9H,2-6H2,1H3;2*1H/t7-,8+;;/m0../s1 . This code represents the compound’s molecular structure, including the positions of the atoms and their connectivity. Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique

Anticancer Chemotherapeutics

Cancer remains a significant global health challenge, and researchers continually seek novel therapeutic agents. The bicyclo[3.3.1]nonane moiety, found in many biologically active natural products, has exceptional characteristics. Several derivatives of this scaffold have demonstrated promising anticancer activities. Researchers explore their potential as potent anticancer entities, aiming to develop effective chemotherapeutic agents .

Complexation Reactions with Transition Metals

Appropriately substituted bicyclo[3.3.1]nonane derivatives have been investigated for their ability to form complexes with transition metals such as rhodium, titanium, and zirconium. These complexes find applications in asymmetric catalysis and other chemical processes .

Heteroanalogues and Ion Receptors

The bicyclo[3.3.1]nonane scaffold serves as a versatile platform for creating heteroanalogues. Researchers have synthesized derivatives with heteroatoms (such as nitrogen, oxygen, or sulfur) incorporated into the ring system. These heteroanalogues exhibit diverse properties and applications. Additionally, some bicyclo[3.3.1]nonane derivatives function as ion receptors, demonstrating potential in molecular recognition and sensing .

Metallocycles and Molecular Tweezers

The unique geometry of bicyclo[3.3.1]nonane derivatives allows for the construction of metallocycles (metal-containing cyclic structures). Researchers have explored their use as ligands for metal ions, leading to the formation of stable metallocyclic complexes. Furthermore, certain derivatives exhibit molecular tweezing behavior, which can be harnessed for selective binding and molecular recognition .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Always handle with appropriate safety measures.

Propriétés

IUPAC Name |

(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c1-10-5-4-7-2-3-8(6-10)9-7;;/h7-9H,2-6H2,1H3;2*1H/t7-,8+;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZOQOFNZUCRPB-OXOJUWDDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2CCC(C1)N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H]2CC[C@H](C1)N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

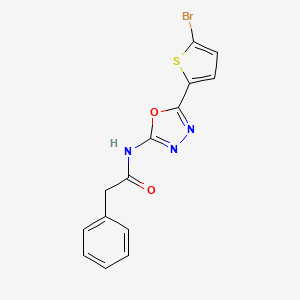

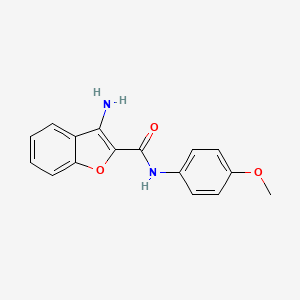

![1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2757938.png)

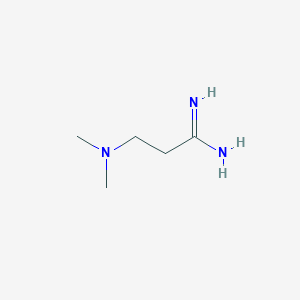

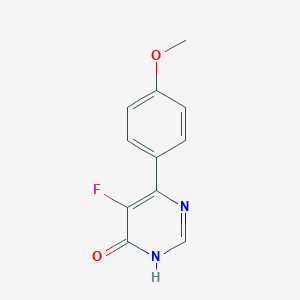

![2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B2757941.png)

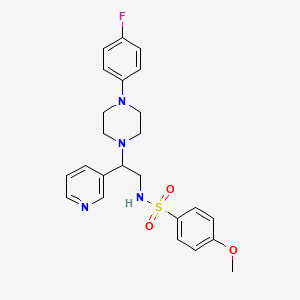

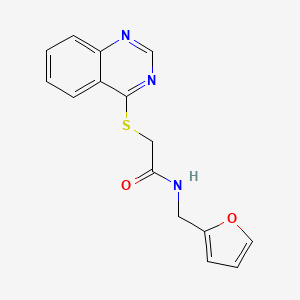

![N-[2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethyl]prop-2-enamide](/img/structure/B2757945.png)

![2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid](/img/structure/B2757946.png)

![(E)-2-cyano-N-(furan-2-ylmethyl)-3-[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2757956.png)